molecular formula C11H15FS B14563339 Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- CAS No. 61671-41-8

Benzene, 1-fluoro-4-[(3-methylbutyl)thio]-

Cat. No.: B14563339
CAS No.: 61671-41-8
M. Wt: 198.30 g/mol
InChI Key: UASVUWSYCKRWBQ-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- is an organic compound characterized by a benzene ring substituted with a fluorine atom and a thioether group containing a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- typically involves the following steps:

    Starting Materials: Benzene, 1-fluoro-4-iodo- and 3-methylbutylthiol.

    Reaction: The reaction is carried out under nucleophilic substitution conditions where the 3-methylbutylthiol reacts with the 1-fluoro-4-iodobenzene in the presence of a base such as sodium hydride or potassium carbonate.

    Conditions: The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Types of Reactions:

    Substitution Reactions: Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

    Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (FeBr₃).

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under mild pressure.

Major Products:

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: The corresponding hydrocarbon without the fluorine atom.

Scientific Research Applications

Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- involves its interaction with various molecular targets:

    Molecular Targets: The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the thioether group can form hydrogen bonds or undergo oxidation-reduction reactions.

    Pathways Involved: The compound can influence pathways involving oxidative stress due to the potential formation of reactive oxygen species (ROS) during oxidation reactions.

Comparison with Similar Compounds

  • Benzene, 1-fluoro-4-methoxy-
  • Benzene, 1-fluoro-4-(trifluoromethyl)-
  • Benzene, 1-fluoro-3-methyl-

Comparison:

  • Benzene, 1-fluoro-4-methoxy-: Contains a methoxy group instead of a thioether group, leading to different reactivity and applications.
  • Benzene, 1-fluoro-4-(trifluoromethyl)-: The trifluoromethyl group significantly alters the electronic properties of the benzene ring, affecting its reactivity.
  • Benzene, 1-fluoro-3-methyl-: The position of the substituents affects the compound’s steric and electronic properties, leading to different chemical behavior.

Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- stands out due to its unique combination of a fluorine atom and a thioether group, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61671-41-8

Molecular Formula

C11H15FS

Molecular Weight

198.30 g/mol

IUPAC Name

1-fluoro-4-(3-methylbutylsulfanyl)benzene

InChI

InChI=1S/C11H15FS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

UASVUWSYCKRWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)F

Origin of Product

United States

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